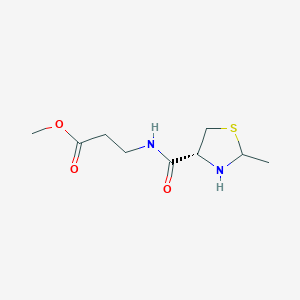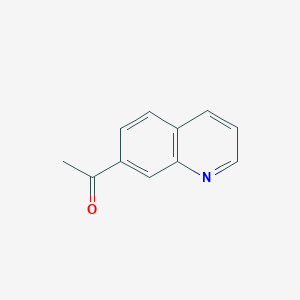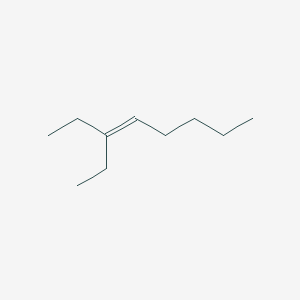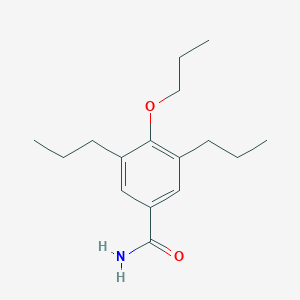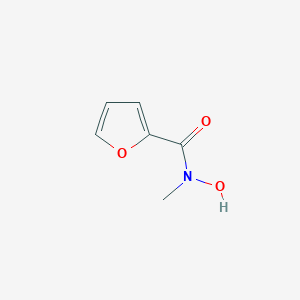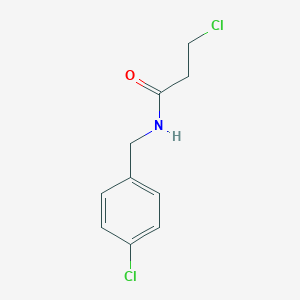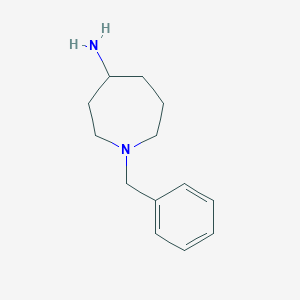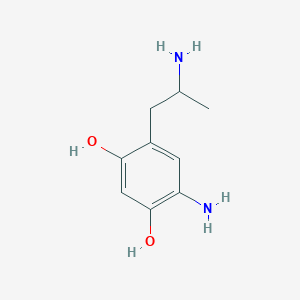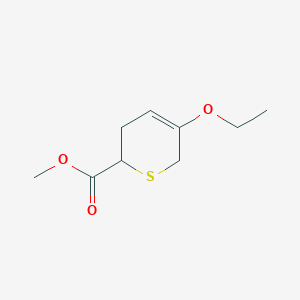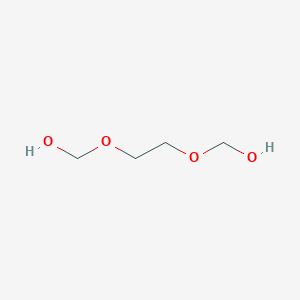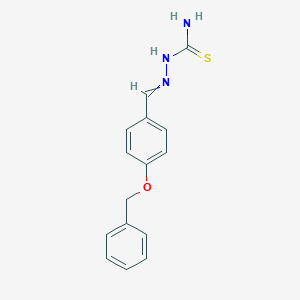
3-Heptylphenol
Overview
Description
3-Heptylphenol is an organic compound belonging to the class of alkylphenols. It consists of a phenol molecule substituted with a heptyl group at the third position. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Heptylphenol can be synthesized through the alkylation of phenol with heptene. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrofluoric acid to facilitate the alkylation process. The reaction conditions often include elevated temperatures and pressures to achieve optimal yields.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar alkylation techniques. The process involves the continuous feeding of phenol and heptene into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated and maintained under pressure to ensure complete conversion. The product is subsequently purified through distillation and other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Heptylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are valuable intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Quinones.
Reduction: Heptylphenol alcohol.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-Heptylphenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studies have explored its potential as an antimicrobial agent due to its phenolic structure.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: It is used in the production of surfactants, resins, and plasticizers. Its ability to act as a stabilizer in various formulations makes it valuable in the manufacturing of high-performance materials.
Mechanism of Action
The mechanism of action of 3-Heptylphenol involves its interaction with cellular components. The hydroxyl group in the phenol ring can form hydrogen bonds with proteins and enzymes, affecting their function. Additionally, its hydrophobic heptyl chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular signaling pathways.
Comparison with Similar Compounds
- Propylphenol
- Butylphenol
- Amylphenol
- Octylphenol
- Nonylphenol
Comparison: 3-Heptylphenol is unique among alkylphenols due to its specific heptyl substitution, which imparts distinct hydrophobic properties. Compared to shorter-chain alkylphenols like propylphenol and butylphenol, this compound exhibits greater lipid solubility and membrane interaction potential. This makes it particularly useful in applications requiring enhanced hydrophobic interactions, such as in surfactants and plasticizers. Additionally, its longer alkyl chain provides increased stability and resistance to degradation, making it suitable for use in high-performance materials.
Properties
IUPAC Name |
3-heptylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-6-8-12-9-7-10-13(14)11-12/h7,9-11,14H,2-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDFHCLOYLFCDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40275058 | |
| Record name | Phenol, 3-heptyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103151-49-1 | |
| Record name | Phenol, 3-heptyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40275058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


